REACTION_CXSMILES
|
[Br:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][CH:3]=1.Cl[C:10]1[N:15]=[CH:14][CH:13]=[CH:12][N:11]=1>>[Br:1][C:2]1[CH:8]=[CH:7][C:5]([NH:6][C:10]2[N:15]=[CH:14][CH:13]=[CH:12][N:11]=2)=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
0.3 g
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Type
|
reactant
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Smiles
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BrC1=CC=C(N)C=C1
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Name
|
|
Quantity
|
0.2 g
|
Type
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reactant
|
Smiles
|
ClC1=NC=CC=N1
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
purification of the residue by preparative HPLC (25 to 100% acetonitrile in 0.1 M aqueous ammonium acetate over 20 min at 21 mL/min
|
Duration
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20 min
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Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C=C1)NC1=NC=CC=N1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.54 mmol | |
AMOUNT: MASS | 0.135 g | |
YIELD: CALCULATEDPERCENTYIELD | 31% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |